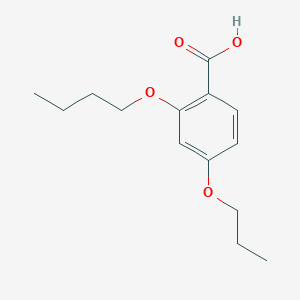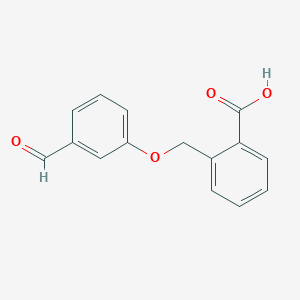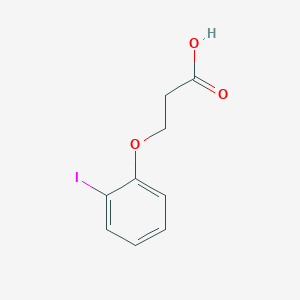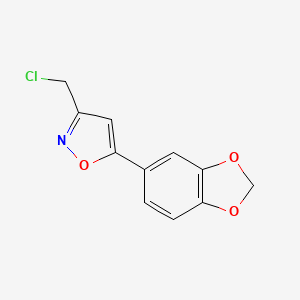
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole
Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole, or 5-BDMCI, is a heterocyclic compound that is gaining attention in the scientific community due to its potential applications in drug discovery, medicinal chemistry, and biochemistry. This compound has been found to possess a number of interesting properties, including its ability to act as an agonist for various receptors and its ability to inhibit enzymes.
Scientific Research Applications
Cycloaddition Reactions
One notable application of benzodioxole and isoxazole derivatives lies in their use in cycloaddition reactions. For example, benzo[d]isoxazoles can act as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, providing a chemoselective access to polysubstituted 2 H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. These reactions offer concise routes for synthesizing complex molecules with potential applications in drug development and material science (Xu et al., 2018).
Synthesis of Functional Derivatives
Isoxazole derivatives have been synthesized through reactions involving (5-arylisoxazol-3-yl)chloromethanes, which upon reacting with substituted phenols under Williamson reaction conditions yield 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These derivatives showcase the versatility of isoxazole compounds in synthesizing functional molecules, which could have implications in creating biologically active compounds or materials with unique properties (Potkin et al., 2015).
Precursor for Benzoxazole Derivatives
Functionally substituted benzoxazoles, important for their pharmacological activities, can be synthesized using 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole derivatives as precursors. These compounds serve as interesting starting points for the preparation of a variety of 3,5-disubstituted benzoxazoles, indicating their utility in medicinal chemistry for drug synthesis (Khodot & Rakitin, 2022).
Antimicrobial and Antioxidant Activities
Isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies demonstrate the potential of such compounds in contributing to the development of new antimicrobial and antioxidant agents, highlighting their significance in pharmacological research (Pothuri et al., 2020).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-5-8-4-10(16-13-8)7-1-2-9-11(3-7)15-6-14-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTRXUPBQLRUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)
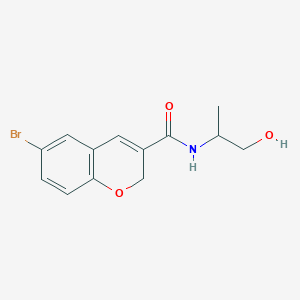
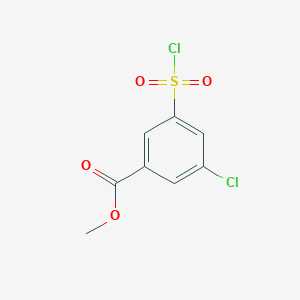
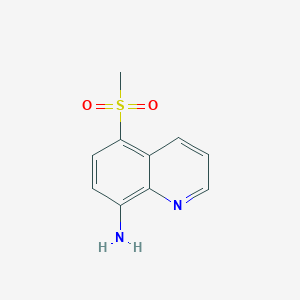

![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)
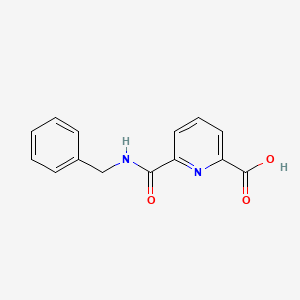
![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)
![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)
